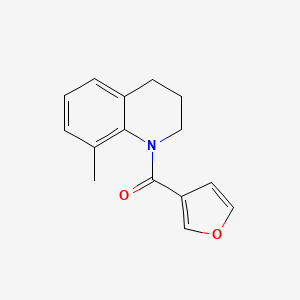
furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as DMQX, is a synthetic compound that has been extensively studied for its pharmacological properties. DMQX belongs to the family of quinoxaline derivatives, which are known to modulate the activity of ionotropic glutamate receptors in the central nervous system.
Mecanismo De Acción
Furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone acts as a competitive antagonist of AMPA receptors, which are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site, furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone prevents the binding of glutamate, thereby inhibiting the influx of cations into the postsynaptic neuron. This results in a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation, which is a cellular mechanism underlying learning and memory. furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has also been shown to have neuroprotective effects in various animal models of neurological disorders, including stroke and traumatic brain injury. In addition, furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have analgesic effects in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its selectivity for AMPA receptors, which allows for the specific modulation of this receptor subtype. This property has made furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. However, one of the limitations of furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is its relatively low potency, which can make it difficult to achieve complete blockade of AMPA receptors at low concentrations.
Direcciones Futuras
There are a number of future directions for the study of furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, including the development of more potent and selective AMPA receptor antagonists. In addition, the use of furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in combination with other pharmacological agents may provide new insights into the role of AMPA receptors in various neurological disorders. Further studies are also needed to elucidate the biochemical and physiological effects of furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone in different animal models and to determine its potential therapeutic applications.
Métodos De Síntesis
Furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-amino-3-methylpyridine with furan-3-carboxaldehyde to form a Schiff base. The Schiff base is then reduced using sodium borohydride to obtain the corresponding amine, which is further reacted with 2-bromoacetophenone to yield furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been extensively studied for its pharmacological properties, particularly its ability to modulate the activity of ionotropic glutamate receptors. Glutamate is the major excitatory neurotransmitter in the central nervous system and plays a crucial role in various physiological processes, including learning and memory. furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to selectively block the activity of AMPA receptors, which are a subtype of ionotropic glutamate receptors. This property of furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has made it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Propiedades
IUPAC Name |
furan-3-yl-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-2-5-12-6-3-8-16(14(11)12)15(17)13-7-9-18-10-13/h2,4-5,7,9-10H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRVGKIQDYGOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

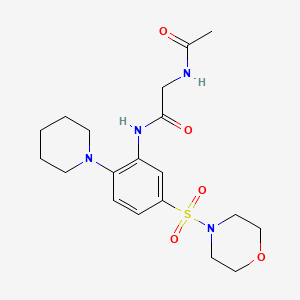
![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
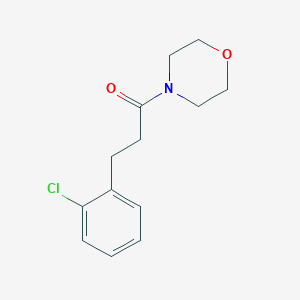
![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
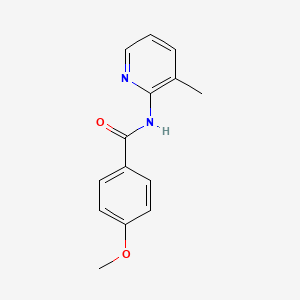
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)
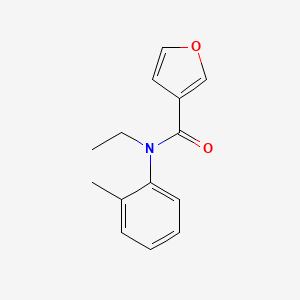
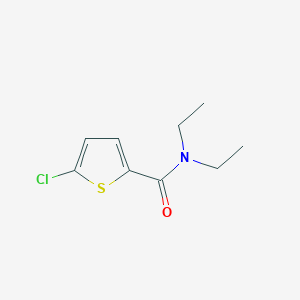
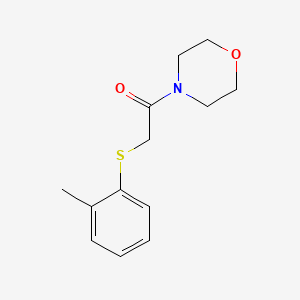
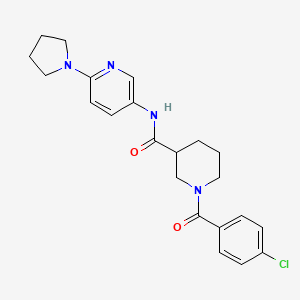
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
